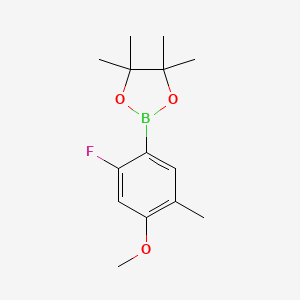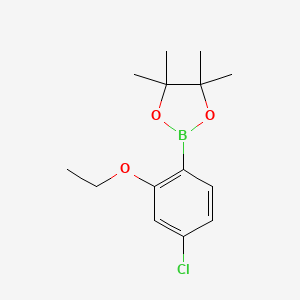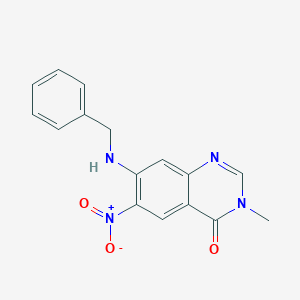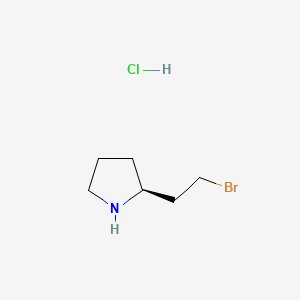
(2S)-2-(2-Bromoethyl)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(2-Bromoethyl)pyrrolidine hydrochloride: is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a bromoethyl group attached to the pyrrolidine ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2-Bromoethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 2-bromoethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or distillation.
化学反应分析
Types of Reactions: (2S)-2-(2-Bromoethyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds.
科学研究应用
Chemistry: In chemistry, (2S)-2-(2-Bromoethyl)pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of bromoethyl groups on biological systems. It is also used in the synthesis of biologically active molecules and as a precursor for the development of pharmaceuticals.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific biological pathways and in the study of drug-receptor interactions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of (2S)-2-(2-Bromoethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biological pathways and processes, making the compound useful in the study of biochemical mechanisms.
相似化合物的比较
- (2S)-2-(2-Chloroethyl)pyrrolidine hydrochloride
- (2S)-2-(2-Iodoethyl)pyrrolidine hydrochloride
- (2S)-2-(2-Fluoroethyl)pyrrolidine hydrochloride
Comparison: Compared to its analogs, (2S)-2-(2-Bromoethyl)pyrrolidine hydrochloride is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and properties. The bromo group is more reactive than chloro, iodo, or fluoro groups, making it a valuable intermediate in various chemical reactions. Additionally, the bromoethyl group can form stronger covalent bonds with nucleophiles, enhancing its utility in biochemical studies.
属性
分子式 |
C6H13BrClN |
|---|---|
分子量 |
214.53 g/mol |
IUPAC 名称 |
(2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H12BrN.ClH/c7-4-3-6-2-1-5-8-6;/h6,8H,1-5H2;1H/t6-;/m0./s1 |
InChI 键 |
CMJWSXZZJMLYTN-RGMNGODLSA-N |
手性 SMILES |
C1C[C@H](NC1)CCBr.Cl |
规范 SMILES |
C1CC(NC1)CCBr.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


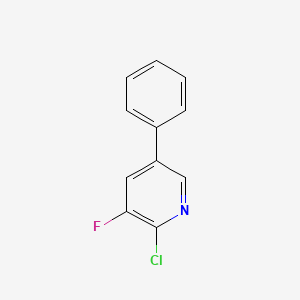
![N-[(E)-(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14019432.png)
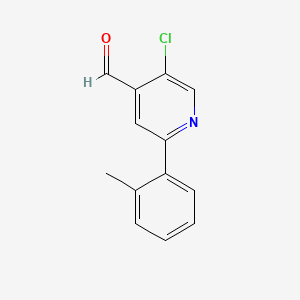
![ethyl 4-[(2-acetamido-4-oxo-1H-pteridin-6-yl)methylideneamino]benzoate](/img/structure/B14019440.png)

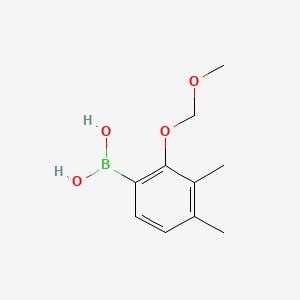
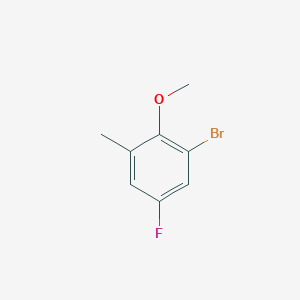

![2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate](/img/structure/B14019458.png)
![ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate](/img/structure/B14019463.png)
